molecular formula C17H29N3O2S B3016940 N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385384-66-6

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B3016940
CAS No.: 1385384-66-6
M. Wt: 339.5
InChI Key: KXJXBNZYVMCNEV-UHFFFAOYSA-N
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Description

The compound “N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazinanone, a piperidine, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The thiazinanone and piperidine rings, in particular, are likely to impart significant three-dimensional structure to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on the synthesis of novel heterocyclic compounds due to their potential in various applications, including medicinal chemistry. The synthesis involves key intermediates, such as tetrahydropyrimidine derivatives, leading to the development of thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives. These synthesized compounds have been evaluated for their potential in pharmaceutical applications based on elemental and spectral data (Fadda et al., 2013).

Anticancer and Antimicrobial Agents

The search for new anticancer drugs has led to the predictive design of analogues, demonstrating therapeutic indexes significantly higher than their predecessors. This approach allows for the rationalization of results using lipophilicity scales and establishing a predictive design pattern for future drug development (Sosnovsky et al., 1986). Additionally, novel quinoline incorporated 1,3-thiazinan-4-one derivatives have been synthesized and exhibited excellent antibacterial and antitubercular activities, highlighting their potential as antimicrobial agents (Umamatheswari & Sankar, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to make accurate predictions .

Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it shows promising biological activity, it could be further developed as a potential therapeutic agent .

Properties

IUPAC Name

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2S/c1-4-7-19-8-5-15(6-9-19)16(21)18-14-17(2,3)20-10-12-23(22)13-11-20/h1,15H,5-14H2,2-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJXBNZYVMCNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CCN(CC1)CC#C)N2CCS(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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